2,4,4,4-Tetrafluoro-3-methylbutanoic acid

Description

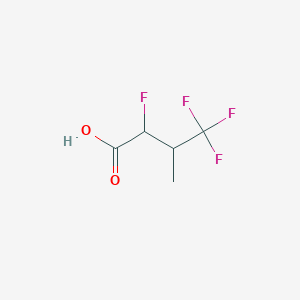

Structure

3D Structure

Properties

IUPAC Name |

2,4,4,4-tetrafluoro-3-methylbutanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6F4O2/c1-2(5(7,8)9)3(6)4(10)11/h2-3H,1H3,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNYZBANUFNXXRD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)O)F)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6F4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Elucidation of Reaction Mechanisms and Intrinsic Reactivity of 2,4,4,4 Tetrafluoro 3 Methylbutanoic Acid

Mechanistic Investigations of Carboxylic Acid Transformations

The reactivity of 2,4,4,4-Tetrafluoro-3-methylbutanoic acid is centered around its carboxyl functional group. Transformations of this group predominantly follow established mechanisms for carboxylic acids, which are primarily characterized by nucleophilic acyl substitution.

Nucleophilic Acyl Substitution Pathways

Nucleophilic acyl substitution is a fundamental reaction class for carboxylic acid derivatives. masterorganicchemistry.comlibretexts.org This process involves the replacement of the hydroxyl (-OH) group of the carboxylic acid with a nucleophile. The reaction does not proceed via a direct SN2 mechanism because the hydroxyl group is a poor leaving group. libretexts.org Instead, it follows a two-step addition-elimination pathway through a tetrahedral intermediate. masterorganicchemistry.comlibretexts.orgkhanacademy.org

The general mechanism can be outlined as follows:

Activation of the Carbonyl Group: The reaction is typically catalyzed by a strong acid. The carbonyl oxygen is protonated, which significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by a weak nucleophile. libretexts.orgmasterorganicchemistry.com

Nucleophilic Attack: The nucleophile attacks the activated carbonyl carbon, breaking the carbon-oxygen π bond and forming a tetrahedral intermediate. libretexts.orgkhanacademy.org

Proton Transfer: A proton transfer often occurs, converting the hydroxyl group into a better leaving group (H₂O). masterorganicchemistry.com

Elimination: The tetrahedral intermediate collapses, reforming the carbon-oxygen double bond and expelling the leaving group (water). khanacademy.orgmasterorganicchemistry.com

Deprotonation: The protonated carbonyl of the new product is deprotonated, regenerating the acid catalyst and yielding the final substituted product. masterorganicchemistry.com

A classic example of this pathway is the Fischer esterification, where a carboxylic acid reacts with an alcohol in the presence of an acid catalyst to form an ester and water. masterorganicchemistry.comlibretexts.org For this compound, this reaction would proceed as illustrated below, forming an ester. All steps in this mechanism are reversible. masterorganicchemistry.com

Table 1: Key Steps in Nucleophilic Acyl Substitution (Fischer Esterification Example)

| Step | Description | Intermediate/Product |

| 1. Protonation | The carbonyl oxygen of the carboxylic acid is protonated by an acid catalyst. | Protonated carboxylic acid |

| 2. Nucleophilic Addition | The alcohol (nucleophile) attacks the electrophilic carbonyl carbon. | Tetrahedral intermediate |

| 3. Proton Transfer | A proton is transferred from the attacking alcohol moiety to the hydroxyl group. | Protonated tetrahedral intermediate |

| 4. Elimination | The intermediate collapses, eliminating a molecule of water (a good leaving group). | Protonated ester |

| 5. Deprotonation | The catalyst is regenerated by deprotonation of the product. | Ester |

Kinetics and Thermodynamics of Reactions Involving the Carboxyl Group

The kinetics and thermodynamics of reactions involving the carboxyl group of this compound are governed by the stability of the reactants, intermediates, and products, as well as the activation energy of the rate-determining step.

Kinetics: The rate of nucleophilic acyl substitution is influenced by several factors:

Electrophilicity of the Carbonyl Carbon: A more electrophilic carbonyl carbon will react faster with nucleophiles. The electronic effects of substituents play a crucial role here.

Nucleophile Strength: A stronger nucleophile will generally react faster.

Steric Hindrance: Bulky groups near the reaction center can impede the approach of the nucleophile, slowing the reaction rate. youtube.comwikipedia.org

Leaving Group Ability: The rate of the elimination step depends on the stability of the leaving group. For carboxylic acids, the -OH group is poor, which is why acid catalysis is required to convert it into the much better leaving group, -OH₂⁺. reddit.com

For this compound, the rate-determining step in acid-catalyzed esterification is typically the nucleophilic attack on the protonated carbonyl or the collapse of the tetrahedral intermediate.

Impact of Perfluorinated Methyl and Fluoro Substituents on Chemical Reactivity

The presence of the tetrafluoro-substituted butyl group, specifically the trifluoromethyl (CF₃) group and the fluorine atom at the C4 position, profoundly influences the chemical reactivity of this compound through a combination of electronic and steric effects.

Electronic Effects on Reaction Centers

The primary electronic influence of the fluoro and trifluoromethyl substituents is a strong electron-withdrawing inductive effect (-I effect). Fluorine is the most electronegative element, and its presence leads to a significant polarization of the carbon-fluorine bonds.

Increased Acidity: The strong -I effect of the fluorinated alkyl chain effectively pulls electron density away from the carboxyl group. This stabilizes the resulting carboxylate anion (conjugate base) formed upon deprotonation. The delocalization of the negative charge over the electronegative fluorine atoms makes the conjugate base more stable and therefore weaker. Consequently, this compound is a significantly stronger acid than its non-fluorinated counterpart, butanoic acid. Studies on perfluoroalkyl carboxylic acids (PFCAs) have shown that their pKa values are substantially lower than those of hydrocarbon-based carboxylic acids. researchgate.netacs.org

Enhanced Electrophilicity: The same inductive effect that increases acidity also withdraws electron density from the carbonyl carbon. This enhances its partial positive charge, making it more electrophilic and thus more reactive towards nucleophiles. This would be expected to increase the rate of the addition step in nucleophilic acyl substitution reactions compared to non-fluorinated analogs.

Steric Hindrance and Conformational Effects

Steric hindrance refers to the slowing of chemical reactions due to the spatial bulk of substituents near the reaction center. wikipedia.org In this compound, the trifluoromethyl group and the methyl group are positioned on the carbon atom beta to the carboxyl group.

Impediment to Nucleophilic Attack: These bulky groups can physically obstruct the trajectory of an incoming nucleophile attempting to attack the carbonyl carbon. youtube.com This steric congestion can raise the activation energy of the reaction, thereby decreasing the reaction rate. While the electronic effects of the fluorine atoms enhance the electrophilicity of the carbonyl carbon, the steric hindrance from the adjacent bulky groups provides a competing effect that can slow the reaction. The net effect on the reaction rate depends on the balance between these electronic and steric factors and the size of the specific nucleophile involved.

Conformational Effects: The presence of these substituents restricts bond rotation, influencing the molecule's preferred conformation. The molecule will adopt a conformation that minimizes steric strain between the bulky CF₃, CH₃, and COOH groups. This conformational preference can affect the accessibility of the carboxyl group to reactants and solvent molecules, further influencing reactivity.

Table 2: Summary of Substituent Effects

| Effect | Substituent(s) | Impact on Reactivity |

| Electronic | -CF₃ and -F | Increases reactivity: Strong inductive electron withdrawal (-I effect) enhances the acidity of the carboxyl proton and increases the electrophilicity of the carbonyl carbon. |

| Steric | -CF₃ and -CH₃ | Decreases reactivity: Bulk of the groups hinders the approach of nucleophiles to the carbonyl carbon, slowing reaction rates. |

Advanced Spectroscopic and Structural Characterization of 2,4,4,4 Tetrafluoro 3 Methylbutanoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural analysis of organofluorine compounds. nih.gov The presence of ¹H, ¹³C, and ¹⁹F nuclei in 2,4,4,4-Tetrafluoro-3-methylbutanoic acid allows for a comprehensive analysis through one-dimensional and two-dimensional NMR experiments.

One-dimensional NMR spectra provide fundamental information regarding the chemical environment of each unique nucleus in the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to display four distinct signals corresponding to the different proton environments. The acidic proton of the carboxylic acid group (-COOH) is expected to appear as a broad singlet at a significantly downfield chemical shift, typically in the 10–12 ppm region. libretexts.org The protons of the methylene (B1212753) group (-CH₂-) and the methine group (-CH-) would be subject to complex splitting patterns due to coupling with each other and with adjacent fluorine atoms (²JHF and ³JHF). The methyl group (-CH₃) protons would appear as a doublet due to coupling with the adjacent methine proton.

Predicted ¹H NMR Chemical Shifts and Splitting Patterns

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| -COOH | 10.0 - 12.0 | broad singlet (br s) |

| -CH- | 2.5 - 3.5 | doublet of quartets of quartets (dqq) |

| -CH₂- | 2.0 - 3.0 | doublet of doublets (dd) |

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum is expected to show five signals, one for each unique carbon atom. The carbonyl carbon of the carboxylic acid is the most deshielded, appearing in the 160-180 ppm range. libretexts.orglibretexts.org The carbons bonded to fluorine (C3 and C4) will exhibit large one-bond and two-bond C-F coupling constants (¹JCF, ²JCF), which are characteristic features. The chemical shifts of these carbons are significantly influenced by the high electronegativity of the attached fluorine atoms. libretexts.org

Predicted ¹³C NMR Chemical Shifts

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C1 (-COOH) | 160 - 180 |

| C4 (-CF₃) | 120 - 130 (quartet) |

| C2 (-CH₂-) | 30 - 45 |

| C3 (-CH-) | 35 - 50 (doublet of quartets) |

¹⁹F NMR Spectroscopy: Fluorine-19 NMR is a highly sensitive technique for characterizing fluorinated organic compounds. nih.gov The ¹⁹F NMR spectrum of this compound is predicted to show two main signals. The three equivalent fluorine atoms of the trifluoromethyl (-CF₃) group would produce one signal, while the single fluorine atom on the chiral center would produce another. These signals would appear as complex multiplets due to homo- and heteronuclear coupling. Specifically, the CF₃ group would likely appear as a doublet due to coupling with the fluorine on C3, and the fluorine on C3 would appear as a quartet due to coupling with the CF₃ group, with further splitting from coupling to adjacent protons. In general, the chemical shifts for CF₃ groups are found at smaller absolute values (less than 90 ppm) while those for CF groups are larger (greater than 160 ppm). nih.gov

Predicted ¹⁹F NMR Chemical Shifts

| Fluorine Group | Predicted Chemical Shift (δ, ppm, relative to CFCl₃) |

|---|---|

| -CF₃ | -70 to -85 |

(Note: The provided compound name "this compound" implies fluorine at C2 and C4. The analysis assumes this structure. If the fluorine were at C3, the predictions would change accordingly.)

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the signals from 1D spectra and confirming the molecular structure by revealing through-bond and through-space correlations. youtube.com

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would establish the connectivity between proton-bearing groups. Cross-peaks would be expected between the methine proton (H3) and the protons of the adjacent methylene (H2) and methyl (H5) groups, confirming the carbon backbone's proton network.

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): These experiments correlate protons with their directly attached carbons (¹JCH). An HSQC or HMQC spectrum would definitively link the proton signals of the -CH₂-, -CH-, and -CH₃ groups to their corresponding carbon signals in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC technique is crucial for identifying longer-range (2-3 bond) correlations between protons and carbons. youtube.comnih.gov It would reveal cross-peaks between the methyl protons and C2, C3, and C4, and between the methylene protons (H2) and the carbonyl carbon (C1), thereby piecing together the entire molecular framework. F-C HMBC experiments can also be utilized to determine long-range C-F couplings. nih.gov

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment can provide information about the spatial proximity of nuclei. This could be particularly useful in determining the relative stereochemistry at the C3 chiral center by observing correlations between the methyl group protons and other protons in the molecule.

Mass Spectrometry (MS) for Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to elucidate its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allow for the determination of a molecule's elemental formula. For this compound (C₅H₆F₄O₂), the exact mass can be calculated.

Calculated Exact Mass

| Formula | Monoisotopic Mass (Da) |

|---|

An HRMS measurement confirming this exact mass would provide strong evidence for the compound's elemental composition.

Tandem mass spectrometry (MS/MS) involves the selection of a specific precursor ion (e.g., the molecular ion or a protonated/deprotonated molecule) and its subsequent fragmentation to produce a spectrum of product ions. This technique is invaluable for structural elucidation and for analyzing compounds within complex mixtures. nih.gov

For fluorinated carboxylic acids, analysis is often performed in negative ion mode, observing the [M-H]⁻ ion. A common initial fragmentation step for perfluorocarboxylate anions is the loss of carbon dioxide (CO₂, 44 Da). nih.govlibretexts.org Subsequent fragmentation of the resulting perfluoroalkyl anion can occur. For this compound, a plausible fragmentation pathway would involve initial decarboxylation followed by cleavages of the carbon-carbon bonds.

Predicted Key Fragments in MS/MS of [M-H]⁻ Ion

| Precursor Ion (m/z) | Fragment Ion | m/z of Fragment | Neutral Loss |

|---|---|---|---|

| 173.0226 | [M-H-CO₂]⁻ | 129.0263 | CO₂ |

| 173.0226 | [M-H-HF]⁻ | 153.0163 | HF |

| 129.0263 | [C₄H₅F₃]⁻ | 110.0343 | HF |

Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a characteristic fingerprint based on its functional groups.

Infrared (IR) Spectroscopy: The IR spectrum is expected to be dominated by strong absorptions corresponding to the polar bonds within the molecule. A very broad absorption band between 2500 and 3300 cm⁻¹ is characteristic of the O-H stretching vibration of the hydrogen-bonded carboxylic acid dimer. The C=O stretching vibration will give rise to a strong, sharp peak around 1700-1730 cm⁻¹. The most intense bands in the spectrum are likely to be the C-F stretching vibrations, which typically appear in the 1000-1350 cm⁻¹ region.

Raman Spectroscopy: In the Raman spectrum, the C=O stretch is also expected to be a strong band. Non-polar bonds often give stronger Raman signals than IR signals. Therefore, C-C bond stretching and C-H bending and stretching modes may be more readily observed. The symmetric stretching of the C-F bonds in the CF₃ group may also produce a notable Raman signal.

Predicted Vibrational Frequencies

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |

|---|---|---|---|

| O-H stretch (H-bonded) | 2500 - 3300 | Strong, Broad | Weak |

| C-H stretch | 2850 - 3000 | Medium | Medium-Strong |

| C=O stretch | 1700 - 1730 | Strong | Strong |

| C-F stretches | 1000 - 1350 | Very Strong | Medium-Weak |

| C-O stretch | 1210 - 1320 | Strong | Weak |

Chiroptical Spectroscopy (e.g., VCD, ECD) for Absolute Configuration Determination

Chiroptical spectroscopy is a powerful class of analytical techniques used to determine the absolute configuration and solution-state conformation of chiral molecules. numberanalytics.comsaschirality.org These methods rely on the differential interaction of a chiral sample with left- and right-circularly polarized light. saschirality.orgencyclopedia.pub For a molecule like this compound, which possesses a stereocenter at the C3 position, Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) are the primary tools for unambiguously assigning its absolute configuration as either (R) or (S).

The fundamental approach involves a synergistic combination of experimental measurement and theoretical calculation. americanlaboratory.comresearchgate.net An experimental VCD or ECD spectrum of the molecule is recorded. Concurrently, quantum mechanical calculations, typically using Density Functional Theory (DFT) for VCD and Time-Dependent Density Functional Theory (TDDFT) for ECD, are performed to predict the theoretical spectra for one of the enantiomers (e.g., the S-configuration). nih.govnih.govacs.org The absolute configuration of the experimental sample is then assigned by comparing the measured spectrum with the calculated one. If the signs and relative intensities of the spectral bands match, the sample has the same absolute configuration as the one calculated. americanlaboratory.com If the spectra are mirror images, the sample is the opposite enantiomer.

Vibrational Circular Dichroism (VCD)

VCD spectroscopy measures the differential absorption of left- and right-circularly polarized infrared light by vibrational transitions within a molecule. saschirality.org It provides detailed stereochemical and conformational information. researchgate.net For this compound, the VCD spectrum in the mid-IR region (especially the C=O, C-H, and C-F stretching regions) would be particularly informative.

Illustrative VCD Data for Hypothetical (S)-2,4,4,4-Tetrafluoro-3-methylbutanoic Acid

The following table is a hypothetical representation of the kind of data obtained from a VCD analysis, comparing theoretical predictions with potential experimental results.

| Experimental Frequency (cm⁻¹) | Experimental VCD Sign (Δε) | Calculated Frequency (cm⁻¹) | Calculated VCD Sign (Δε) | Vibrational Assignment |

| 2980 | + | 2985 | + | C-H stretch |

| 1735 | - | 1740 | - | C=O stretch |

| 1450 | + | 1455 | + | CH₃ bend |

| 1180 | + | 1182 | + | C-F stretch |

| 1125 | - | 1130 | - | C-F stretch |

This table is for illustrative purposes only, as specific experimental data for this compound is not publicly available.

Electronic Circular Dichroism (ECD)

ECD spectroscopy measures the differential absorption of circularly polarized light in the UV-visible region, corresponding to electronic transitions. encyclopedia.pubnih.gov The sign and intensity of the observed Cotton effects in an ECD spectrum are highly sensitive to the three-dimensional arrangement of atoms around the chromophores in the molecule. encyclopedia.pub For this compound, the carboxylic acid group acts as the primary chromophore.

Illustrative ECD Data for Hypothetical (S)-2,4,4,4-Tetrafluoro-3-methylbutanoic Acid

This table illustrates the type of data generated from a TDDFT calculation for ECD analysis. The comparison of this calculated data with an experimental spectrum would lead to the assignment of the absolute configuration.

| Electronic Transition | Calculated Wavelength (λ, nm) | Calculated Rotatory Strength (R, 10⁻⁴⁰ cgs) |

| n → π | 215 | +15.2 |

| π → π | 190 | -28.5 |

This table is for illustrative purposes only, as specific experimental data for this compound is not publicly available.

Crystallographic Studies of this compound Derivatives

X-ray crystallography is the definitive method for determining the three-dimensional atomic and molecular structure of a compound, provided it can be obtained as a suitable single crystal. fiveable.mewikipedia.org This technique utilizes the diffraction of X-rays by the electron clouds of the atoms arranged in a regular crystal lattice. youtube.comnih.gov By analyzing the angles and intensities of the diffracted X-ray beams, a three-dimensional map of the electron density within the crystal can be generated, revealing the precise positions of all atoms, as well as bond lengths and angles. fiveable.mewikipedia.org

For molecules like this compound, which may be liquids or oils at room temperature and thus difficult to crystallize directly, a common strategy is to prepare a solid, crystalline derivative. This can be achieved by reacting the carboxylic acid to form a salt (e.g., with a chiral amine), an amide, or an ester. The resulting derivative is often more amenable to forming high-quality crystals suitable for X-ray diffraction analysis.

A crystallographic study would provide unequivocal proof of the molecule's connectivity and, if a chiral derivative or resolving agent is used, its absolute configuration. The crystal structure would also reveal detailed information about intermolecular interactions, such as hydrogen bonding. In the case of carboxylic acids, it is common to observe the formation of hydrogen-bonded dimers in the solid state. researchgate.netinl.gov

Hypothetical Crystallographic Data for a Derivative of this compound

The following table presents a hypothetical summary of the crystallographic data that would be obtained from a single-crystal X-ray diffraction experiment on a derivative.

| Parameter | Value |

| Chemical Formula | C₅H₅F₄NO (Illustrative Amide) |

| Formula Weight | 171.09 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.512(3) |

| b (Å) | 10.234(4) |

| c (Å) | 9.876(2) |

| β (°) | 105.3(1) |

| Volume (ų) | 828.1(4) |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.371 |

| Key Bond Length (C=O) (Å) | 1.235(2) |

| Key Bond Length (C-N) (Å) | 1.330(2) |

| Key Bond Angle (O-C-N) (°) | 123.5(1) |

This table is for illustrative purposes only, as specific experimental data for derivatives of this compound is not publicly available.

Computational and Theoretical Investigations of 2,4,4,4 Tetrafluoro 3 Methylbutanoic Acid

Molecular Dynamics Simulations for Intermolecular Interactions

Further research in the field of computational chemistry would be required to generate the data necessary to populate these sections accurately.

Advanced Applications and Derivatization in Synthetic Chemistry

2,4,4,4-Tetrafluoro-3-methylbutanoic Acid as a Chiral Building Block

The potential utility of this compound as a chiral building block is an area of significant interest, yet specific examples of its application remain elusive in published research.

Synthesis of Fluorinated Pharmaceuticals and Agrochemical Precursors

In principle, the chiral nature of this compound makes it an attractive candidate for the synthesis of enantiomerically pure pharmaceuticals and agrochemicals. The incorporation of its fluorinated scaffold could impart desirable properties to the target molecules. However, a review of the scientific literature did not yield specific examples of its use in the synthesis of known drug candidates or agrochemical precursors.

Incorporation into Complex Molecular Architectures

The unique substitution pattern of this compound suggests its potential for creating complex and sterically demanding molecular architectures. The carboxylic acid functionality provides a handle for various chemical transformations, allowing for its integration into larger and more intricate structures. Nevertheless, specific studies demonstrating this application are not currently available.

Catalytic Roles and Ligand Design Incorporating the Fluorinated Butanoic Acid Scaffold

The design of novel ligands is crucial for the advancement of catalysis. The structural features of this compound could, in theory, be exploited in the development of new ligands for asymmetric catalysis. The fluorinated moiety could influence the electronic environment of a metal center, potentially leading to enhanced catalytic activity or selectivity. However, there is no documented research on the use of this specific compound or its derivatives in catalytic applications or ligand design.

Development of Novel Reaction Methodologies Utilizing this compound

The development of new synthetic methods is a cornerstone of organic chemistry. While fluorinated compounds are often at the center of such innovations, there are no specific reaction methodologies reported in the literature that uniquely utilize this compound as a key substrate or reagent.

Investigative Biochemical and Enzymatic Interactions of 2,4,4,4 Tetrafluoro 3 Methylbutanoic Acid

Mechanisms of Enzyme Inhibition by Fluorinated Carboxylic Acids

Fluorinated organic molecules can modulate enzymatic activity through various mechanisms. rroij.com The strong electron-withdrawing nature of fluorine atoms can increase the acidity of a carboxylic acid group, influencing its binding in an enzyme's active site. wikipedia.org Furthermore, the C-F bond is highly stable, which can confer metabolic resistance to the inhibitor. researchgate.net These properties allow fluorinated carboxylic acids to act as potent and sometimes highly specific enzyme inhibitors.

Reversible enzyme inhibitors bind to enzymes through non-covalent interactions and can be broadly classified based on their binding mechanism relative to the enzyme's substrate. Kinetic analysis is the primary method used to elucidate these mechanisms. sci-hub.se

Competitive Inhibition: A competitive inhibitor structurally resembles the substrate and binds to the enzyme's active site, preventing the substrate from binding. sci-hub.se This type of inhibition can be overcome by increasing the substrate concentration. Kinetically, a competitive inhibitor increases the apparent Michaelis constant (Kₘ) of the enzyme but does not affect the maximum velocity (Vₘₐₓ). sci-hub.se

Non-competitive Inhibition: A non-competitive inhibitor binds to a site on the enzyme other than the active site (an allosteric site). rroij.com This binding alters the enzyme's conformation, reducing its catalytic efficiency regardless of whether a substrate is bound. In this case, the Vₘₐₓ is decreased, but the Kₘ remains unchanged. embrapa.br

Uncompetitive Inhibition: An uncompetitive inhibitor binds only to the enzyme-substrate (ES) complex, effectively trapping the substrate in the active site and preventing the reaction from completing. This type of inhibition results in a decrease in both Vₘₐₓ and apparent Kₘ.

While specific kinetic studies for 2,4,4,4-Tetrafluoro-3-methylbutanoic acid are not extensively detailed in publicly available literature, the principles of kinetic analysis can be illustrated. The following table presents hypothetical data to demonstrate how kinetic parameters are affected by different types of reversible inhibitors.

| Inhibition Type | Inhibitor Presence | Apparent Kₘ (μM) | Apparent Vₘₐₓ (μmol/min) | Effect on Lineweaver-Burk Plot |

|---|---|---|---|---|

| Competitive | Absent | 10 | 100 | Lines intersect on the y-axis |

| Present | 25 | 100 | ||

| Non-competitive | Absent | 10 | 100 | Lines intersect on the x-axis |

| Present | 10 | 50 | ||

| Uncompetitive | Absent | 10 | 100 | Lines are parallel |

| Present | 5 | 50 |

Irreversible inhibitors typically form a stable, covalent bond with an enzyme, leading to a permanent loss of its activity. youtube.com The time-dependent nature of this inhibition is a key characteristic that requires detailed kinetic measurements to properly evaluate. nih.gov

Fluorinated compounds are particularly well-suited for designing mechanism-based inhibitors, also known as "suicide substrates." nih.govnih.gov These are relatively inert molecules that are catalytically converted by their target enzyme into a reactive species. nih.govresearchgate.net This species then binds irreversibly to the enzyme, leading to its inactivation. youtube.com The unique properties conferred by fluorine, such as its electronegativity and ability to act as a good leaving group in certain contexts, are advantageous in the design of these inhibitors. nih.gov

For example, fluorinated amino acids have been developed as irreversible inhibitors for pyridoxal (B1214274) phosphate (B84403) (PLP)-dependent enzymes, and α-fluorinated ketones are known to inhibit serine proteases by forming a stable hemiacetal complex that mimics the tetrahedral intermediate of the normal reaction. nih.govresearchgate.net While specific studies on this compound as a mechanism-based inhibitor are not prominent, its structure suggests potential for such activity, depending on the target enzyme's catalytic mechanism.

Molecular Basis of Protein-Ligand Binding and Interaction Specificity

The interaction between a ligand like this compound and a protein is governed by a combination of forces, including hydrogen bonds, electrostatic interactions, and hydrophobic effects. The presence of fluorine can significantly modulate these interactions. nih.gov For instance, fluorination of aromatic compounds can alter the aromatic quadrupole moment, which can fine-tune π-stacking interactions with protein residues. nih.gov

Binding affinity is a measure of the strength of the interaction between a ligand and a protein, and it is quantified by the dissociation constant (Kₑ). A lower Kₑ value indicates a tighter binding interaction. For carboxylic acids, the acidity, represented by the acid dissociation constant (pKa), is a critical factor in binding, as it determines the ionization state of the molecule at physiological pH. nih.gov Perfluoroalkyl carboxylic acids (PFCAs) are generally strong acids, with pKa values significantly lower than their non-fluorinated counterparts. wikipedia.orgacs.orgnih.gov

The Kₑ of an inhibitor can be determined through various biophysical techniques, including equilibrium dialysis, isothermal titration calorimetry (ITC), and surface plasmon resonance (SPR). For tight-binding inhibitors, specialized kinetic analyses are often required. nih.gov Studies on the interaction of various PFCAs with proteins like human serum albumin have revealed high-affinity binding sites. nih.govnih.gov For example, the furan (B31954) dicarboxylic acid, 3-carboxy-4-methyl-5-propyl-2-furanpropanoic acid, which accumulates in uremic plasma, shows very high affinity for albumin, with a K₁ of 4.8 x 10⁶ M⁻¹. nih.gov

The following table summarizes reported pKa and Kₑ values for various fluorinated carboxylic acids and related compounds, illustrating the range of affinities observed.

| Compound | Parameter | Value | Context/Protein | Reference |

|---|---|---|---|---|

| Perfluorooctanoic acid (PFOA) | pKa | 0.5 | Derived from volatilization model | nih.gov |

| C₄–C₁₁ PFCAs | pKa | <1.6 | Experimental investigation | nih.gov |

| N-(4-Sulfamylbenzoyl)benzylamine (SBB) | Kₑ | 2.1 nM | Carbonic Anhydrase II | illinois.edu |

| 3-carboxy-4-methyl-5-propyl-2-furanpropanoic acid | K₁ | 4.8 x 10⁶ M⁻¹ | Human Serum Albumin | nih.gov |

Understanding the three-dimensional structure of an enzyme-inhibitor complex at the atomic level is crucial for elucidating the precise molecular interactions that confer binding affinity and specificity. X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary techniques used for this purpose. nih.gov

Structural studies of fluorinated inhibitors bound to their target enzymes have provided invaluable insights. For example, the crystal structures of various fluorinated benzenesulfonamides in complex with human Carbonic Anhydrase II have revealed alternative binding modes and complex structure-activity relationships. nih.gov Similarly, structural characterization of aspartate-β-semialdehyde dehydrogenase (ASADH) with bound substrate analogues, including fluorinated phosphonates, has helped to identify the specific interactions responsible for inhibition and has provided a basis for developing more selective inhibitors. nih.gov These studies often reveal that fluorine atoms participate in specific interactions, such as dipole-quadrupole and quadrupole-quadrupole interactions, that contribute significantly to binding affinity. researchgate.net The elucidation of such complexes is a key step in structure-based drug design. acs.org

Effect on Specific Biochemical Pathways and Cellular Processes (non-human, e.g., microbial, plant)

Fluorinated carboxylic acids can exert significant effects on the biochemical pathways of non-human organisms like microbes and plants. Their persistence and potential for bioaccumulation make them compounds of environmental interest. wikipedia.orgmdpi.com

In microbial systems, the effects of perfluorinated carboxylic acids (PFCAs) have been evaluated using various toxicity assays. researchgate.net Studies using the marine bacterium Vibrio fischeri have shown that the toxicity of PFCAs increases with the length of the perfluorocarbon chain. researchgate.netnih.gov At the molecular level, some PFCAs have been shown to inhibit the activity of purified enzymes such as acetylcholinesterase and glutathione (B108866) reductase, although typically at high concentrations. nih.gov Other research has investigated the microbial degradation of fluorinated compounds, revealing specific enzymatic pathways for defluorination. acs.orgnih.gov For instance, activated sludge communities have demonstrated the ability to defluorinate short-chain fluorinated carboxylic acids, with the extent of degradation being highly dependent on the specific structure of the compound. acs.org

In plants, the uptake and translocation of PFCAs from the soil have been studied. rsc.org Research on crops like radish, lettuce, pea, and maize has shown that the transfer of PFCAs from soil to the edible parts of the plant is highly variable and decreases significantly with increasing fluorocarbon chain length. rsc.org This is partly due to retention in the roots driven by sorption processes. rsc.org Some fluorinated compounds, such as Trifluoroacetic acid (TFA), have been shown to exhibit phytotoxic effects on certain plants. mdpi.com

The table below summarizes some reported effects of various fluorinated acids on non-human biological systems.

| Compound(s) | Organism/System | Observed Effect | Reference |

|---|---|---|---|

| Perfluorohexanoic to Perfluorodecanoic acids | Vibrio fischeri (bacterium) | Inhibition of bioluminescence; toxicity increases with chain length. | researchgate.netnih.gov |

| Perfluorononanoic and Perfluorodecanoic acids | Acetylcholinesterase, Glutathione reductase (purified enzymes) | Inhibition of enzyme activity at millimolar concentrations. | researchgate.netnih.gov |

| 3,3,3-Trifluoropropionic acid | Activated sludge communities | High degree of aerobic defluorination (84% ± 10%). | acs.org |

| Trifluoroacetic acid (TFA) | Maize, Poplar, Black locust | Phytotoxic effects on shoot growth. | mdpi.com |

| Perfluorinated alkyl acids (PFAAs) | Radish, Lettuce, Pea, Maize | Uptake from soil; transfer to edible parts decreases with chain length. | rsc.org |

| 2-Hydroxy-4-(methylthio) butanoic acid (HMB) | Rumen microbial culture | Altered production of volatile fatty acids; decreased synthesis of bacterial N from NH₃-N. | nih.gov |

Information regarding "this compound" is not available in the public domain, preventing the generation of a detailed scientific article.

An extensive search of scientific databases and publicly available literature has revealed no specific research or data pertaining to the biochemical and enzymatic interactions of the chemical compound This compound . This absence of information makes it impossible to construct a scientifically accurate and detailed article on the "Rational Design of Enzyme Modulators Based on the this compound Scaffold" as requested.

The generation of a thorough and informative scientific article, complete with detailed research findings and data tables, is contingent upon the existence of foundational research. Without any studies on this specific compound's biological activities or its use as a molecular scaffold in drug design, any attempt to create the requested content would be speculative and would not meet the required standards of scientific accuracy.

General principles of medicinal chemistry suggest that fluorinated organic acids can be of interest in drug discovery. The introduction of fluorine atoms into a molecule can alter its physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets. The trifluoromethyl group, in particular, is a common feature in many pharmaceuticals. However, this general knowledge cannot be specifically applied to This compound without dedicated research on the compound itself.

Therefore, until research on the biochemical and enzymatic interactions of This compound is conducted and published, the creation of the requested article is not feasible.

Report on a Search for the Environmental Fate and Biogeochemical Cycling of this compound

Following a comprehensive search for scientific literature, it has been determined that there is a significant lack of publicly available information specifically concerning the environmental fate and biogeochemical cycling of the chemical compound this compound.

Extensive queries were conducted to gather data for the requested article, structured around the provided outline. These searches aimed to find specific research on the aerobic and anaerobic degradation, microbial and enzymatic mechanisms, photochemical transformation, sorption, leaching, transport, and environmental metabolites of this particular compound.

The search results yielded general information on the environmental behavior of per- and polyfluoroalkyl substances (PFAS), including short-chain perfluoroalkyl carboxylic acids (PFCAs). Some literature discusses the fate of branched-chain PFAS isomers in comparison to their linear counterparts. However, no studies were identified that specifically investigate the environmental pathways and transformations of this compound.

Key areas where specific data for this compound is missing include:

Environmental Fate and Biogeochemical Cycling of 2,4,4,4 Tetrafluoro 3 Methylbutanoic Acid

Formation of Environmental Metabolites:Without degradation studies, there is no information on the potential formation of metabolites or transformation products in the environment.

Due to the absence of specific scientific research on 2,4,4,4-Tetrafluoro-3-methylbutanoic acid, it is not possible to generate a thorough, informative, and scientifically accurate article that adheres to the provided outline without resorting to speculation based on the behavior of other, structurally different, fluorinated compounds. Such extrapolation would not meet the required standards of scientific accuracy for the specified subject.

Therefore, the generation of the requested article cannot be completed at this time. Further progress would be contingent on the future publication of research focused specifically on the environmental fate and biogeochemical cycling of this compound.

Advanced Analytical Methodologies for Environmental and Biochemical Research of 2,4,4,4 Tetrafluoro 3 Methylbutanoic Acid

Chromatographic Techniques for Trace Analysis

Chromatography, coupled with mass spectrometry, forms the cornerstone of analytical efforts for 2,4,4,4-Tetrafluoro-3-methylbutanoic acid. The choice between gas or liquid chromatography depends on the sample matrix, required sensitivity, and the specific analytical objectives.

Gas chromatography is a powerful technique for separating volatile compounds. However, carboxylic acids like this compound are polar and not sufficiently volatile for direct GC analysis. Therefore, a chemical modification step known as derivatization is necessary to convert the analyte into a more volatile and thermally stable form. gcms.czshimadzu.com This process replaces the active hydrogen in the carboxylic acid group with a nonpolar group, which also improves peak shape and detector response. gcms.czsigmaaldrich.com

Common derivatization strategies applicable to carboxylic acids involve alkylation or silylation. gcms.cz For instance, alkylation can be achieved using reagents like pentafluorobenzyl bromide (PFBBr), which has been successfully used for the analysis of short-chain fatty acids. nih.gov Silylation, the introduction of a silyl (B83357) group, typically a trimethylsilyl (B98337) (TMS) group, is another widely used method that reduces polarity and hydrogen bonding. gcms.cz Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are commonly employed for this purpose. sigmaaldrich.com The choice of reagent is critical and depends on the analyte's structure and the presence of other functional groups. gcms.cz

Following derivatization, the volatile derivative is analyzed by GC-MS. The mass spectrometer separates ions based on their mass-to-charge ratio, providing definitive identification and quantification. Electron ionization (EI) is a common ionization technique used in this context. nih.gov For enhanced sensitivity, especially in complex matrices, negative ion chemical ionization (NICI) can be employed, which is particularly effective for electronegative compounds like fluorinated derivatives. researchgate.net

Table 1: Illustrative GC-MS Derivatization and Analysis Parameters for Carboxylic Acids This table presents typical parameters adapted for the analysis of this compound based on methods for similar compounds.

| Parameter | Description | Example |

| Derivatization Reagent | Converts the analyte to a volatile form. | Pentafluorobenzyl bromide (PFBBr) or N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA). sigmaaldrich.comnih.gov |

| Reaction Conditions | Temperature and time required for complete derivatization. | 60-75 °C for 30-90 minutes. sigmaaldrich.comnih.gov |

| GC Column | The stationary phase used for chromatographic separation. | Nonpolar silicone phases like DB-5ms or mid-polarity phases like DB-225ms. gcms.cznih.gov |

| Injection Mode | Method of sample introduction. | Splitless or split injection, depending on concentration. |

| Ionization Mode | Method for ionizing the derivatized analyte in the MS source. | Electron Ionization (EI) or Negative Ion Chemical Ionization (NICI). nih.govresearchgate.net |

| Detection Mode | How ions are monitored by the mass spectrometer. | Selected Ion Monitoring (SIM) for targeted analysis and improved sensitivity. nih.gov |

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the predominant technique for analyzing non-volatile, polar compounds like this compound directly from aqueous or complex biological samples. d-nb.info This method avoids the need for derivatization and offers high sensitivity and selectivity, making it ideal for trace analysis in matrices such as water, soil, sludge, plasma, and serum. nih.govd-nb.info

The analysis typically employs reversed-phase liquid chromatography, where the analyte is separated based on its partitioning between a nonpolar stationary phase and a polar mobile phase. Tandem mass spectrometry (MS/MS) is used for detection, which involves selecting a precursor ion (the ionized analyte), fragmenting it, and then detecting a specific product ion. This process, known as selected reaction monitoring (SRM) or multiple reaction monitoring (MRM), significantly reduces matrix interference and provides highly selective quantification. nih.govunimi.it Electrospray ionization (ESI), usually in negative ion mode, is the standard interface for ionizing PFCAs. nih.gov

Table 2: Typical LC-MS/MS Parameters for Perfluorinated Carboxylic Acid Analysis Parameters are based on established methods for similar compounds and are applicable to this compound.

| Parameter | Description | Example |

| LC Column | Stationary phase for separation. | C18 or other reversed-phase columns. |

| Mobile Phase | Solvents used to elute the analyte. | A gradient of water and methanol (B129727) or acetonitrile, often with a modifier like ammonium (B1175870) acetate. researchgate.net |

| Ionization Mode | Method for generating ions. | Electrospray Ionization (ESI) in negative mode. nih.gov |

| Precursor Ion [M-H]⁻ | The deprotonated molecular ion of the analyte selected in the first mass spectrometer. | Specific m/z for this compound. |

| Product Ion(s) | Specific fragment ions generated from the precursor ion, used for confirmation and quantification. | Characteristic fragments resulting from collision-induced dissociation (CID). unimi.it |

| Collision Energy | The energy used to fragment the precursor ion. | Optimized for the specific analyte to maximize product ion signal. unimi.it |

Sample Preparation and Extraction Strategies for Environmental and Biological Samples

Effective sample preparation is a crucial step to isolate this compound from the sample matrix, remove interfering substances, and concentrate the analyte to detectable levels. retsch.comresearchgate.net The choice of technique depends heavily on the sample type (e.g., water, soil, sediment, blood, tissue). wdh.ac.id

For solid environmental samples like soil and sediment, the initial step often involves solvent extraction. Methanol is a commonly used solvent for extracting PFCAs. researchgate.netresearchgate.net After the initial extraction, a cleanup step is required to remove co-extracted matrix components that can interfere with the analysis. Dispersive solid-phase extraction (d-SPE) is a rapid and effective cleanup technique. nih.govresearchgate.net

For liquid samples, including environmental water and biological fluids like plasma or serum, solid-phase extraction (SPE) is the most widely used technique. researchgate.net SPE cartridges with specific sorbents can selectively retain the analyte while allowing interfering compounds to pass through. The analyte is then eluted with a small volume of solvent, achieving both cleanup and concentration. Supported liquid extraction (SLE) is another effective technique where the aqueous sample is absorbed onto an inert solid support, and the analyte is extracted using an immiscible organic solvent. biotage.com

Table 3: Overview of Sample Preparation Techniques

| Sample Type | Primary Technique | Description |

| Water | Solid-Phase Extraction (SPE) | The water sample is passed through a cartridge containing a sorbent that retains the analyte. Interferents are washed away, and the analyte is eluted with a solvent. |

| Soil/Sediment | Solvent Extraction followed by Dispersive SPE (d-SPE) | The sample is first extracted with a solvent like methanol. The extract is then cleaned up by adding a sorbent (e.g., graphitized carbon) that removes matrix components. nih.govresearchgate.net |

| Biological Fluids (Plasma, Serum) | Supported Liquid Extraction (SLE) or Solid-Phase Extraction (SPE) | SLE immobilizes the aqueous sample on a support, allowing extraction with an organic solvent. SPE uses sorbents to capture the analyte from the diluted fluid. biotage.com |

| Tissue | Homogenization and Solvent Extraction | The tissue is first homogenized to break down cellular structures, followed by extraction with an appropriate solvent and subsequent cleanup steps. nih.gov |

Quantification Methods and Isotope Dilution Mass Spectrometry

Accurate quantification is essential for reliable research. The gold standard for quantifying trace levels of compounds in complex matrices using mass spectrometry is isotope dilution. d-nb.info This method involves adding a known amount of a stable, isotopically labeled version of the target analyte (in this case, this compound labeled with, for example, ¹³C) to the sample before any preparation steps.

This isotopically labeled internal standard behaves almost identically to the native analyte throughout the extraction, cleanup, and analysis process. d-nb.info Any sample loss or variation in instrument response will affect both the native analyte and the labeled standard equally. By measuring the ratio of the native analyte to the labeled standard in the mass spectrometer, a highly accurate and precise concentration can be calculated, correcting for matrix effects and procedural losses. nih.govresearchgate.net

Development of Biosensors and Advanced Detection Systems

While chromatographic methods are highly reliable, they can be time-consuming and require sophisticated laboratory infrastructure. Consequently, there is growing research into the development of rapid, portable, and cost-effective detection systems, such as biosensors. bohrium.com These devices utilize a biological recognition element (e.g., a protein or antibody) that specifically binds to the target analyte, coupled with a transducer that converts this binding event into a measurable signal (e.g., fluorescent or electrochemical). bohrium.comresearchgate.net

For PFAS like this compound, research has focused on engineering proteins, such as fatty acid binding proteins, to act as the recognition element. bohrium.comresearchgate.net When the target compound binds to the protein, it can induce a conformational change that alters a fluorescent signal, allowing for detection. researchgate.net Another approach involves electrochemical sensors, which can use materials like graphene nanosheets to detect changes in electrical properties upon analyte binding, offering high sensitivity. nih.gov Although still largely in the research and development phase for specific compounds like this compound, these advanced systems hold promise for future real-time environmental monitoring and point-of-care diagnostics. bohrium.com

Q & A

Q. What are the recommended synthetic routes for 2,4,4,4-tetrafluoro-3-methylbutanoic acid?

- Methodological Answer : A viable approach involves fluorination of pre-functionalized butanoic acid derivatives. For example, describes the synthesis of (S)-4,4,4-trifluoro-3-hydroxybutanoic acid via chiral resolution using (R)-1-phenylethylammonium salts. For this compound, a similar strategy could be adapted by introducing methyl and fluorine groups at positions 3 and 4, respectively. Key steps include:

- Fluorination : Use fluorinating agents like SF₄ or DAST to replace hydroxyl or carbonyl groups with fluorine.

- Chiral Control : Employ enantioselective catalysts or chiral auxiliaries (e.g., Evans oxazolidinones) to control stereochemistry .

- Data Table :

| Intermediate/Reagent | Role | Reference |

|---|---|---|

| (R)-1-Phenylethylamine | Chiral resolving agent | |

| DAST (Diethylaminosulfur trifluoride) | Fluorination agent |

Q. How can the purity and enantiomeric excess (e.e.) of this compound be validated?

- Methodological Answer : Use HPLC with chiral stationary phases (e.g., Chiralpak® columns) and polarimetric analysis. reports ≥99% purity and e.e. for Boc-(R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid using HPLC with UV detection at 254 nm. For fluorinated analogs, optimize mobile phases (e.g., hexane/isopropanol) to resolve enantiomers. Confirm absolute configuration via X-ray crystallography or comparison of specific rotation values with literature (e.g., [α]ᴅ = +15.1° for (S)-trifluoro-hydroxybutanoic acid in EtOH) .

Advanced Research Questions

Q. How to resolve contradictions in reported physical properties (e.g., melting point, solubility) of fluorinated butanoic acids?

- Methodological Answer : Discrepancies often arise from differences in synthetic routes or purification methods. For example, lists incomplete data (e.g., missing boiling point) for 2,2,3,3-tetrafluoro-4-methoxybutanoic acid. To resolve contradictions:

- Reproduce Synthesis : Follow documented protocols (e.g., ’s trifluoro-hydroxybutanoate synthesis) and characterize rigorously.

- Cross-Validate : Use multiple techniques (DSC for melting point, Karl Fischer titration for water content).

- Consult Reliable Databases : Prioritize peer-reviewed journals over vendor catalogs (e.g., avoid as per guidelines) .

Q. What advanced NMR strategies are suitable for analyzing fluorinated butanoic acids?

- Methodological Answer : Fluorine-19 NMR is critical due to the compound’s high fluorine content. Key steps:

- Decoupling : Suppress coupling between ¹⁹F and ¹H nuclei (e.g., use inverse-gated decoupling).

- Chemical Shift Referencing : Use CFCl₃ as an external standard.

- 2D NMR : Employ HSQC or HMBC to resolve overlapping signals, especially for methyl and fluorinated carbons. highlights challenges in trifluoroacetic acid (TFA) analysis, which can inform methodology for structurally similar compounds .

- Data Table :

| NMR Technique | Application | Example (Reference) |

|---|---|---|

| ¹⁹F NMR | Quantifying fluorine environments | |

| ¹H-¹³C HSQC | Assigning methyl/carbonyl groups |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.